Journal Name:Pesticide Biochemistry and Physiology
Journal ISSN:0048-3575
IF:4.966
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/622930/description#description
Year of Origin:1971
Publisher:Academic Press Inc.
Number of Articles Per Year:153
Publishing Cycle:Monthly
OA or Not:Not
High dynamic range in videodensitometry—a comparative study to classic videoscanning on Gentiana extracts
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2023-02-18 , DOI: 10.1007/s00764-023-00226-3
The advantages of high dynamic range (HDR) imaging in videodensitometry are presented and discussed on the example of Gentiana extract thin-layer fingerprints visualized under 254 nm. An inexpensive microscope camera, together with security surveillance lens, mounted instead of original camera on videodensitometry chamber, allows to grab HDR images with high tonal range using Python scripts and OpenCL library. HDR imaging preserves linearity in whole tonal range and does not destroy details in the brightest and darkest plate regions, so it can be seen as a good alternative to classical videodensitometry. Moreover, the tonemapping of HDR images can be used to present a plate photograph with enhanced visibility of weak spots and other details. Principal component analysis done on nine classic exposures and HDR image proves that HDR image contains the highest amount of extracted information from the thin-layer chromatographic plate.
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Validated simultaneous high-performance thin-layer chromatography‒mass spectrometry method for analysis of citalopram prochlorperazine, midazolam, and chlorodiazepoxide in urine for forensic analysis
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2022-08-16 , DOI: 10.1007/s00764-022-00191-3
Drug breakthroughs and development have been a great blessing to mankind. Problem arises when these are used in non-medical context such as use for recreational purposes, using drugs outside the label directions, and use with malicious intent as found in homicidal cases. Young generations get trapped into vicious cycle of drug addiction that has deleterious effects on their mind and body. Drugs including psychomotor drugs, opioids, narcotics, inhalants, stimulants, and central nervous system depressants are easily accessible. Forensic science plays a crucial role in investigation pertaining to drug abuse and overdose. Complex biological and non-biological matrices are submitted to forensic science laboratories for analysis and interpretation of the effects of drugs/toxicants/poisons on human body and environment. The aim of this study was to develop a method for the determination of various prescription drugs in the urine using high-performance thin-layer chromatography‒mass spectrometry (HPTLC‒MS) technique. New combination of solvent systems was tried for the simultaneous detection of frequently used prescription drugs in urine. The method was developed and validated using HPTLC‒MS for the quantitative estimation of benzodiazepines, anti-depressants, and tranquilizers in urine using a common solvent system for all the drugs. Mobile phase cyclohexane‒toluene‒diethylamine (7:1.5:1.5, V/V) with one drop strong ammonia solution was used as mobile phase. Method validation was carried out according to the International Council of Harmonization guidelines. The present HPTLC‒MS method being simple, sensitive, precise, and accurate can be used for the detection and quantitative estimation of benzodiazepines, anti-depressants, and tranquilizers in biological specimens.
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A validated method for the thin-layer chromatography in situ densitometric quantitation of capsaicinoids in Habanero pepper (Capsicum chinense Jacq.)
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2022-10-07 , DOI: 10.1007/s00764-022-00202-3
A thin-layer chromatography method for the separation and in situ densitometric quantitation of total capsaicinoids from dried Habanero pepper pods was developed, following selected guidelines from the International Council for Harmonisation. The method was sensitive enough to detect and quantify 0.5 and 0.75 μg of total capsaicinoids, respectively, from minimal amounts of plant tissue and little sample processing. Method displayed precision, with under 5% variation both at intra- and inter-day analysis; accuracy, as comparable results were obtained using other validated methods; and robustness, estimated by modifying analysis conditions. Due to its simple execution, up to 20 analyses could be performed from beginning to end in less than two hours.
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Enantioresolution of three β-blockers using l-glutamic acid as chiral selector by thin-layer chromatographic methods
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2022-09-26 , DOI: 10.1007/s00764-022-00200-5
Stereoselective dependence of active pharmaceutical ingredients for their pharmacokinetics inspired the researchers to develop new analytical methods for enantiomeric separation to enhance drug therapeutics. Enantiomeric separation of three β-blockers, namely, (RS)-pindolol, (RS)-alprenolol, and (RS)-sotalol has been achieved by direct thin-layer chromatographic approaches involving l-glutamic acid (l-Glu) as chiral selector. Three different approaches adopted were as follows: (i) chiral thin-layer plates were prepared by adding l-Glu in the silica gel slurry, (ii) mobile phase and stationary phases were achiral where chiral auxiliary was pre-mixed with active pharmaceutical ingredients solution in the specific ratio (1:3), and (iii) l-Glu was mixed in the mobile phase and plain plates without l-Glu were used. Several combinations of solvents were thriving in three different approaches for the enantioresolution of three pharmaceuticals. After optimizing successful resolution, spots of corresponding isomers were located using iodine as a detecting agent. The detection limits for each enantiomer were reported to be between 1.3 and 1.7 μg spot−1.
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Data fusion from several densitometric modes in fingerprinting of 70 grass species
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2022-06-16 , DOI: 10.1007/s00764-022-00180-6
70 Species of grasses family (Poaceae), coming from genera: Agrostis, Alopecurus, Anthoxanthum, Apera, Arrhenatherum, Avena, Brachypodium, Briza, Bromus, Calamagrostis, Corynephorus, Cynosurus, Dactylis, Danthonia, Deschampsia, Digitaria, Echinochloa, Elymus, Eragrostis, Festuca, Glyceria, Helictotrichon, Hierochloe, Holcus, Hordeum, Koeleria, Leymus, Lolium, Milium, Molinia, Nardus, Panicum, Phalaris, Phleum, Phragmites, Poa, Saccharum and Setaria were fingerprinted on thin-layer chromatography (TLC) with densitometric scanning. Almost all species were collected from natural stands in Poland during the 2020 season. Chromatography was performed on silica gel F254 plates using ethyl acetate–methanol–water (8:2:2, V/V/V) in sandwich mode. Densitometric scanning was performed at 210, 254, 312 and 366 nm in extinction mode, as well as in fluorescence mode with 312/370, 366/420 and 366/550 nm of excitation and emission filter, respectively. Data fusion of the above seven modes of scanning was investigated chemometrically to check the redundance and amount of information in each mode. Principal component analysis (PCA) allowed to identify and interpret six orthogonal trends in phytochemical composition. As the data were hard to compress with PCA and the first six PCs explained only about half of variance, hierarchical cluster analysis (HCA) was used to divide the investigated species into five phytochemical classes. Interesting spots, which were omitted by PCA and HCA, were found by k-means clustering and visual inspection.
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Validated thin-layer chromatographic–densitometric and high-performance liquid chromatographic methods for the simultaneous determination of alfuzosin and tadalafil in pharmaceutical products
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2023-07-12 , DOI: 10.1007/s00764-023-00240-5
The combination of alfuzosin and tadalafil has recently been approved for the treatment of benign prostatic hyperplasia. The investigation of a new separation method for the simultaneous determination of the combination of alfuzosin and tadalafil is thus an essential issue to cover the usual demands of simple analytical methods for routine analysis. Therefore, herein, simple and fast chromatographic methods were established for the simultaneous determination of alfuzosin and tadalafil in pharmaceutical products. Two chromatographic methods, namely thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA) were developed and validated for the simultaneous determination of the combination of alfuzosin and tadalafil. For the TLC method, separation was achieved on precoated silica gel 60 F254 aluminum plates using dichloromethane–toluene–methanol (7:1:2, V/V) as the mobile phase. The wavelength selected for detection was 235 nm. Concerning the HPLC–PDA method, C18 column (250 mm × 4.6 mm, i.d. [internal diameter], was used with an isocratic elution mobile phase composed of methanol–phosphate buffer (pH 4.5, pH adjusted with orthophosphoric acid) and acetonitrile (5:2:3, V/V) at a flow rate of 1 mL/min and the detection was at 235 nm. The proposed methods were validated in the light of the International Council for Harmonisation (ICH) guidelines, and it was found that the two chromatographic methods are accurate, precise, and linear in the range of 400–2400 ng/band and 20–100 ng for alfuzosin and 200–1200 ng/band and 10–50 ng for tadalafil by TLC and HPLC, respectively. The validated methods succeeded in detecting the cited drugs in pharmaceutical formulation without interference of excipients. Although HPLC is the most applicable method, TLC–densitometry exhibits a superior sensitivity and is cheap and fast, allowing the determination of a large number of samples in due time.
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Simultaneous high-performance thin-layer chromatography analysis of phytoconstituents and antioxidant potential of Inula grandiflora Willd. from India
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2022-12-21 , DOI: 10.1007/s00764-022-00218-9
The Inula genus has been used for the cure of pulmonary, heart diseases and also acts as a rejuvenator, immunomodulator in the indigenous system of medicine. The present investigation has been aimed at the phytoconstituents analysis and antioxidant activity of the different plant parts of Inula grandiflora using high-performance thin-layer chromatography (HPTLC). The total phenolic content, total flavonoid content and 2,2-diphenylpicrylhydrazyl (DPPH) scavenging activity of methanol extracts have been estimated by ultraviolet‒visible (UV‒VIS) spectrophotometry. The total phenolic and flavonoid contents range from 2.840 to 13.497 mg gallic acid equivalents (GAE) g‒1 and 1.414 to 3.349 mg quercetin equivalents (QE) g‒1, respectively. The bioactive compounds, viz., chlorogenic acid, caffeic acid, β-sitosterol and lupeol have been quantified from the different parts of the species. Among them, the highest amount of caffeic acid (5.089 ± 0.356 mg g‒1), β-sitosterol (11.222 ± 0.406 mg g‒1) and lupeol (6.000 ± 0.190 mg g‒1) were found in the flowers extracts, while chlorogenic acid (1.380 ± 0.161 mg g‒1) was found dominant in the stem extracts. Overall, the highest polyphenolic content and DPPH radical scavenging activity were observed in the methanol extracts of flowers and roots. Therefore, flowers and roots of I. grandiflora can be used for drug formulations and should be explored as a potential candidate for herbal industries.
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Development and validation of a novel high-performance thin-layer chromatography method for the quantitative estimation of neohesperidin from Citrus aurantium peel extract
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2022-12-09 , DOI: 10.1007/s00764-022-00215-y
A high-performance thin-layer chromatography method was developed for the estimation of neohesperidin from Citrus aurantium peel. CAMAG Linomat ATS 4 sample applicator was used for the application of the sample. Chromatographic separation of the marker was performed over thin-layer chromatography (TLC) plates pre-coated with silica gel 60F254 using ethyl acetate‒methanol‒water‒formic acid (7.1:1.4:1:0.5, V/V) as the mobile phase via a linear ascending technique in twin-trough chamber. Detection and quantification were carried out at a wavelength of 254 nm using a TLC Scanner 4. This method showed good peak symmetry for the marker with a retention factor of 0.54 ± 0.02 for neohesperidin. The calibration curve was linear in the range of 1000‒3000 ng/spot for neohesperidin and the correlation coefficient (r2) was 0.9922. The method was validated according to the International Council for Harmonisation (ICH) Q2 R1 guidelines for linearity, specificity, limit of detection, the limit of quantification, precision, accuracy (recovery), and robustness. In conclusion, the developed method is simple, reliable, and specific for the identification and quantification of neohesperidin.
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Recent findings by high-performance thin-layer chromatographic separation for a comprehensive analysis of Withania somnifera by densitometry and mass spectrometry: an assessment to quality and adulteration
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2022-09-01 , DOI: 10.1007/s00764-022-00187-z
AbstractWithania somnifera (L.) Dunal (WS), also known as Ashwagandha, is an Indian herb classified as Rasayana in Ayurveda owing to its rejuvenating and health-promoting activities. A sensitive and robust high-performance thin-layer chromatography (HPTLC) method was developed and validated for the estimation of withanoside IV (WS4), withanoside V (WS5), withaferin A (WFA), and kaempferol-based glucoside (KRG) in the roots and aerial parts of WS. The present rapid HPTLC method reports the separation and simultaneous quantification of three diverse classes of WS as withanolide (WFA), withanosides (WS4 and WS5) with an analytical marker flavonoid glycoside (KRG) for effective detection, of the aerial parts separating them from roots. In normal-phase TLC plates, these markers showed good resolution in ethyl acetate‒chloroform‒methanol‒water (8:3:4.4:1.8, V/V) solvent system. Densitometric analysis was performed for KRG (at 254 nm), WFA, WS4, and WS5 (at 540 nm after derivatization) with characterization by high-performance thin-layer chromatography‒tandem mass spectrometry (HPTLC‒MS/MS). The method was found linear (R2 > 0.99) for KRG and WFA (200‒1000 ng/band) and WS4‒WS5 (400‒2000 ng/band) with excellent recoveries (80‒100%) for all compounds. In this HPTLC based assessment, three compounds of WS could be rapidly detected for quality control distinguishing from other Withania and plant species reported as adulterants. Additionally, this method separated pigment-based compounds at 366 nm in chemical fingerprinting in WS aerial parts samples. Therefore, the presence of KRG as an analytical marker with these pigment zones can identify aerial parts, leaves, stems, fruits with calyx, and fruits in the HPTLC analysis, separating them from root samples. Hence, this HPLTC method was found robust and economical for the estimation and surety of the quality of WS samples in quantitative and qualitative analysis.Graphical abstract
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
农林科学2区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.90 62 Science Citation Index Science Citation Index Expanded Not
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